molecular formula C15H10ClIO2 B1398607 (2Z)-3-(4-Chlorophenyl)-2-(4-iodophenyl)-acrylic acid CAS No. 3163-82-4

(2Z)-3-(4-Chlorophenyl)-2-(4-iodophenyl)-acrylic acid

Cat. No. B1398607
CAS RN: 3163-82-4
M. Wt: 384.59 g/mol
InChI Key: VIACNOMAKCIAAP-UHFFFAOYSA-N
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Description

(2Z)-3-(4-Chlorophenyl)-2-(4-iodophenyl)-acrylic acid, also known as 2CIPA, is a synthetic compound belonging to the family of acrylic acid derivatives. It is a halogenated phenylacrylic acid which has been studied extensively for its various biochemical and physiological effects. It has been used in numerous scientific research applications, such as in the synthesis of polymers and in the study of drug metabolism. The aim of

Scientific Research Applications

(2Z)-3-(4-Chlorophenyl)-2-(4-iodophenyl)-acrylic acid has been used in a variety of scientific research applications. It has been used in the synthesis of polymers, such as polyurethanes and polycarbonates. It has also been used in the study of drug metabolism, allowing researchers to study the metabolism of drugs in the body. Additionally, it has been used in the study of the effects of environmental pollutants on human health.

Mechanism Of Action

The mechanism of action of (2Z)-3-(4-Chlorophenyl)-2-(4-iodophenyl)-acrylic acid is not fully understood. However, it is believed to act as a competitive inhibitor of enzymes involved in the metabolism of drugs, such as cytochrome P450 (CYP) enzymes. This inhibition of CYP enzymes can lead to an increase in the bioavailability of drugs, as well as an increase in their toxicity.

Biochemical And Physiological Effects

(2Z)-3-(4-Chlorophenyl)-2-(4-iodophenyl)-acrylic acid has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of CYP enzymes, leading to an increase in the bioavailability of drugs. Additionally, it has been found to have an inhibitory effect on the activity of several other enzymes involved in drug metabolism, such as glutathione S-transferases. Furthermore, it has been found to have an inhibitory effect on the activity of several other enzymes involved in the metabolism of toxins, such as cytochrome b5.

Advantages And Limitations For Lab Experiments

(2Z)-3-(4-Chlorophenyl)-2-(4-iodophenyl)-acrylic acid has several advantages for use in lab experiments. It is a relatively inexpensive compound, and it is easily synthesized using a variety of methods. Additionally, it is a relatively stable compound, and it has a wide range of applications. However, there are some limitations to using (2Z)-3-(4-Chlorophenyl)-2-(4-iodophenyl)-acrylic acid in lab experiments. It is a relatively potent compound, and it can be toxic if not handled properly. Additionally, it can interfere with the metabolism of drugs, leading to an increase in their toxicity.

Future Directions

There are several potential future directions for the use of (2Z)-3-(4-Chlorophenyl)-2-(4-iodophenyl)-acrylic acid. It could be used in the development of new drugs and drug delivery systems. Additionally, it could be used to study the effects of environmental pollutants on human health. Furthermore, it could be used to study the metabolism of drugs in the body, and it could be used to develop new methods for drug synthesis. Finally, it could be used to study the mechanism of action of various enzymes involved in drug metabolism.

properties

IUPAC Name

3-(4-chlorophenyl)-2-(4-iodophenyl)prop-2-enoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10ClIO2/c16-12-5-1-10(2-6-12)9-14(15(18)19)11-3-7-13(17)8-4-11/h1-9H,(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VIACNOMAKCIAAP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C=C(C2=CC=C(C=C2)I)C(=O)O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10ClIO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2Z)-3-(4-Chlorophenyl)-2-(4-iodophenyl)-acrylic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(2Z)-3-(4-Chlorophenyl)-2-(4-iodophenyl)-acrylic acid
Reactant of Route 2
(2Z)-3-(4-Chlorophenyl)-2-(4-iodophenyl)-acrylic acid
Reactant of Route 3
(2Z)-3-(4-Chlorophenyl)-2-(4-iodophenyl)-acrylic acid

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